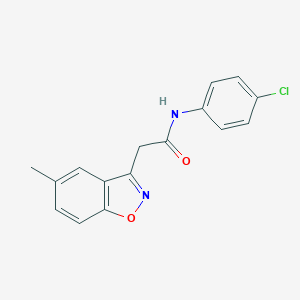
N-(4-chlorophenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide is a chemical compound that belongs to the class of benzisoxazole derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes a chlorophenyl group and a benzisoxazole moiety, contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide typically involves the following steps:
Formation of the Benzisoxazole Core: The benzisoxazole core can be synthesized through the cyclization of appropriate precursors, such as o-nitrophenyl derivatives, under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with a nucleophile.
Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chlorophenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological targets are investigated to understand its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
N-(4-chlorophenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide can be compared with other benzisoxazole derivatives, such as:
N-(4-fluorophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide: Similar structure but with a fluorine atom instead of chlorine.
N-(4-bromophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide: Contains a bromine atom instead of chlorine.
N-(4-methylphenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide: Has a methyl group instead of chlorine.
The uniqueness of this compound lies in its specific chemical properties and reactivity, which are influenced by the presence of the chlorine atom.
Propiedades
Fórmula molecular |
C16H13ClN2O2 |
|---|---|
Peso molecular |
300.74g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide |
InChI |
InChI=1S/C16H13ClN2O2/c1-10-2-7-15-13(8-10)14(19-21-15)9-16(20)18-12-5-3-11(17)4-6-12/h2-8H,9H2,1H3,(H,18,20) |
Clave InChI |
MGRBNRLEMXPXRA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)ON=C2CC(=O)NC3=CC=C(C=C3)Cl |
SMILES canónico |
CC1=CC2=C(C=C1)ON=C2CC(=O)NC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-3-[3-(2,6-dichlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B501725.png)
![5-Bromo-3-[3-(2,4-dimethylphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B501726.png)
![5-Bromo-3-[3-(3,4-dimethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B501727.png)
![7-[(E)-3-(4-fluorophenyl)prop-2-enoyl]-2-hydroxy-3-iodocyclohepta-2,4,6-trien-1-one](/img/structure/B501729.png)
![7-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-2-hydroxy-3-iodocyclohepta-2,4,6-trien-1-one](/img/structure/B501731.png)
![4,5-dichloro-2-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B501732.png)
![methyl 1-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-5-ethyl-1H-pyrazole-4-carboxylate](/img/structure/B501733.png)
![ethyl 1-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B501734.png)
![6-(4-Chlorophenyl)-3-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501737.png)
![3-(2-Fluorobenzyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501739.png)
![6-(2,4-Dichlorobenzyl)-3-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501740.png)
![ethyl 1-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B501743.png)
![3-(2-Fluorobenzyl)-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501744.png)
![3-(2-Fluorobenzyl)-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501747.png)
